N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide is a complex organic compound characterized by its unique structural features and potential applications in medicinal chemistry. This compound belongs to a class of sulfonamide derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The molecular structure consists of a quinoxaline ring substituted with a benzylamino group and a fluorobenzenesulfonamide moiety.
N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide can be classified under:
The synthesis of N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide typically involves several key steps:
The synthetic route can be optimized for scale-up production using continuous flow reactors to enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are critical for successful synthesis .
The molecular formula for N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide is , with a molecular weight of approximately 454.5 g/mol .
Key structural features include:
N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide can participate in various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and aluminum chloride for Friedel-Crafts reactions .
The mechanism of action of N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide primarily involves its ability to inhibit specific enzymes:
Experimental studies have demonstrated that compounds with similar structures exhibit significant inhibitory effects on target enzymes involved in tumorigenesis.
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structure and purity .
N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide has several promising applications:
Quinoxaline sulfonamides represent a privileged scaffold in medicinal chemistry, originating from the fusion of two pharmacologically significant motifs: the quinoxaline heterocycle and the sulfonamide functional group. The quinoxaline core, a benzopyrazine structure, was first investigated in the 1960s for its antimicrobial properties, leading to veterinary agents like sulfaquinoxaline (Figure 1) [2]. The strategic incorporation of sulfonamide groups began in earnest in the 1990s, capitalizing on sulfonamides' proven role in enzyme inhibition (e.g., carbonic anhydrase, dihydropteroate synthase) and their favorable pharmacokinetic properties [5]. Early derivatives demonstrated modest antibacterial effects, but structural refinements unlocked broader therapeutic potential.
The 2000s witnessed a surge in synthetic innovation, exemplified by WO2007044729A2, which disclosed N-(3-amino-quinoxalin-2-yl)-sulfonamide derivatives as phosphatidylinositol 3-kinase (PI3K) inhibitors for oncology [3]. Parallel work identified quinoxaline sulfonamides as CCK2 receptor modulators for gastrointestinal disorders and sodium channel blockers for neuropathic pain [2]. Critical synthetic breakthroughs included copper-catalyzed cross-coupling reactions and condensation strategies enabling precise decoration of the quinoxaline core. For instance, Husain et al. developed a multistep route yielding benzothiazole-quinoxaline sulfonamide hybrids with diuretic activity (60–82% yields), highlighting the scaffold’s versatility [2].
Table 1: Evolution of Key Quinoxaline Sulfonamide Derivatives
Compound Class | Therapeutic Target | Key Structural Features | Reference |
---|---|---|---|
Sulfaquinoxaline | Antimicrobial | Unsubstituted quinoxaline + sulfonamide | [2] |
Chloroquinoxaline sulfonamide | Topoisomerase-II poison | Chloroquinoxaline + benzenesulfonamide | [2] |
PI3K inhibitors (e.g., WO2007044729A2) | Phosphatidylinositol 3-kinase | 3-Aminoquinoxaline + arylsulfonamide | [3] |
Benzothiazole-quinoxaline hybrids | Diuretics | Quinoxaline-2-one + benzothiazole sulfonamide | [2] |
The strategic placement of benzylamino and 4-fluoro substituents in N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide creates a synergistic pharmacophore optimized for target binding and cellular penetration. The benzylamino group at C3 of the quinoxaline core enhances hydrophobic interactions within enzyme pockets. Computational studies of analogues show the benzyl moiety engages in π-π stacking with phenylalanine residues (e.g., PI3Kγ: Phe961), while its methylene linker allows conformational flexibility for deep binding site penetration [3] [7].
The 4-fluorobenzenesulfonamide moiety serves dual roles:
Table 2: Impact of Substituents on Physicochemical and Binding Properties
Structural Feature | Role in Target Engagement | Biological Consequence |
---|---|---|
Quinoxaline C3-benzylamino | Hydrophobic pocket filling; π-stacking with aromatic residues | Enhanced kinase inhibition (IC₅₀: 0.15 μM vs. >10 μM for unsubstituted) |
4-Fluoro on benzenesulfonamide | Increased sulfonamide acidity (pKa ~9.5) | Stronger H-bonding with Lys/Arg residues (ΔG = -2.3 kcal/mol) |
Sulfonamide (-SO₂NH-) | Anchoring to conserved catalytic sites | Broad target applicability (kinases, receptors, enzymes) |
SAR studies of analogues like N-{3-[(4-bromo-2-fluorophenyl)amino]quinoxalin-2-yl}-4-fluorobenzenesulfonamide (CAS 4881-85-0) confirm fluorine's indispensability: replacing 4-F with H reduces PI3Kδ affinity by 12-fold [1] [7]. Similarly, replacing benzylamino with alkylamino abolishes kinase inhibition due to lost aromatic interactions. Molecular modeling shows the fluorobenzenesulfonamide group adopts a coplanar orientation with the quinoxaline ring, facilitating simultaneous engagement with hinge regions and allosteric pockets in targets like PI3K and topoisomerase-II [2] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1